Regioisomeric Specificity: 3-Chloromethyl/5-Methoxymethyl vs. 5-Chloromethyl/3-Methoxymethyl Substitution Pattern
The target compound, 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CAS 1015846-54-4), possesses a specific regioisomeric arrangement with chloromethyl at position 3 and methoxymethyl at position 5. This positional arrangement is distinct from the regioisomer 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 120003-15-8) . In 1,2,4-oxadiazoles, the electronic environment at positions 3 and 5 differs due to the asymmetry of the heterocyclic ring, with C5 being more electrophilic than C3 in most contexts. The substitution pattern directly influences the compound's reactivity in nucleophilic substitution reactions and its behavior as a synthetic intermediate .
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 3-(chloromethyl), 5-(methoxymethyl) |
| Comparator Or Baseline | 5-(chloromethyl), 3-(methoxymethyl) (CAS 120003-15-8) |
| Quantified Difference | Positional isomerism; electronic and steric properties differ |
| Conditions | Structural determination by IUPAC nomenclature and canonical SMILES: target = COCC1=NC(CCl)=NO1; comparator = ClCC1=NC(COC)=NO1 |
Why This Matters
Regioisomers exhibit different reactivity profiles in nucleophilic substitution and cycloaddition reactions, requiring explicit procurement of the correct isomer for reproducible synthetic outcomes.
